molecular formula C11H9Cl2NO B8490136 1-(2,5-Dichloroquinolin-3-yl)ethanol

1-(2,5-Dichloroquinolin-3-yl)ethanol

Cat. No.: B8490136
M. Wt: 242.10 g/mol
InChI Key: ZTHFPONCJJNUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichloroquinolin-3-yl)ethanol is a useful research compound. Its molecular formula is C11H9Cl2NO and its molecular weight is 242.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1-(2,5-dichloroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H9Cl2NO/c1-6(15)7-5-8-9(12)3-2-4-10(8)14-11(7)13/h2-6,15H,1H3

InChI Key

ZTHFPONCJJNUBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C=CC=C(C2=C1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved 2,5-dichloroquinoline-3-carbaldehyde (2.46 g, 11 mmol) in THF (70 mL) and submerged in an ice-bath. Added methylmagnesium bromide (5.4 mL, 16 mmol) and removed the ice-bath. After 10 min. the reaction mixture was poured into 1.0 N HCl and extracted with EtOAc. The organic layer was dried with sodium sulfate, filtered, and concentrated. The residue was chromatographed on 80 g silica gel column with 0-40% EtOAc:Hex. The desired fractions were combined and concentrated to yield an off white, crystalline solid. 1H NMR (400 MHz, DCM-d2) δ ppm 1.60 (d, J=6.26 Hz, 3H) 2.35 (br. s., 1H) 5.36 (q, J=6.39 Hz, 1H) 7.61-7.67 (m, 2H) 7.87-7.94 (m, 1H) 8.75 (s, 1H). LC-MS (+esi, M+H+=242.1).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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